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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals using DIA-NN. Find

detailed answers to common issues encountered during mass accuracy and retention time

window optimization.

Frequently Asked Questions (FAQs)
Q1: How does DIA-NN handle mass accuracy and retention time (RT) window optimization?

A1: DIA-NN is designed for a high degree of automation, automatically optimizing key

parameters like mass accuracy and the retention time window during analysis.[1] By default,

DIA-NN will determine these settings based on the first run in an experiment and apply them to

subsequent runs.[2] This automated process helps to eliminate the often lengthy and manual

process of optimizing the data processing workflow for each specific dataset.[1] The software

uses deep neural networks to distinguish real signals from noise, which aids in its robust and

automated parameter selection.[1][3]

Q2: Should I use the automatic optimization or set the mass accuracy and RT window

manually?

A2: While DIA-NN's automatic optimization is a powerful feature for initial analyses, for

publication-ready and highly reproducible results, it is recommended to fix the mass accuracy
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(MS1 and MS/MS) and the scan window parameters.[2] Relying on automatic optimization can

lead to variability if the first run in your analysis queue is not representative of the entire

dataset.[2] Manually setting these parameters ensures consistency across all runs in your

experiment.

Q3: How can I determine the optimal fixed values for mass accuracy and scan window for my

instrument?

A3: A practical approach to determine the optimal settings for your specific LC-MS setup is to

run DIA-NN on a few representative samples with the "Unrelated runs" option checked.[2] After

the analysis, you can inspect the log file to find the "Optimised mass accuracy" and

"Recommended MS1 mass accuracy" that DIA-NN determined.[2] The "Scan window" can be

set to the approximate number of DIA cycles that occur during the elution of an average

peptide peak.[2]

Q4: What are the recommended mass accuracy settings for common mass spectrometers?

A4: While running a test to determine the optimal values for your specific instrument is the best

practice, the DIA-NN documentation provides the following general recommendations for

different mass spectrometers.[2]

Mass Spectrometer Type
Mass Accuracy (MS/MS)
(ppm)

MS1 Accuracy (ppm)

timsTOF 15.0 15.0

Orbitrap Astral 10.0 4.0

TripleTOF 6600 / ZenoTOF 20.0 12.0

Q Exactive / Exploris
Run DIA-NN with "Unrelated

runs" to determine

Run DIA-NN with "Unrelated

runs" to determine

Q5: My peptide identifications are low. Could this be related to mass accuracy settings?

A5: Yes, incorrect mass accuracy settings can lead to poor identification performance. If you

suspect a mass calibration issue, you can try setting the calibration mass accuracy to a wider

value, such as 100 ppm, for an initial test run.[2] This can help DIA-NN to identify peptides
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even if there is a significant mass shift. However, for final analysis, a more precise mass

accuracy should be used. Also, ensure that the spectral library you are using is appropriate for

your sample's background proteome.[2]

Q6: How does the retention time (RT) window affect my analysis speed and results?

A6: The retention time window guides DIA-NN on where to look for a specific precursor ion. A

narrower RT window will speed up the analysis, but it increases the risk of missing precursors

that have inaccurate retention times in the spectral library.[2] Conversely, a wider window can

increase the search time. DIA-NN automatically determines an appropriate RT window, but this

can also be manually adjusted if needed.

Troubleshooting Guides
Problem 1: Inconsistent quantification results across different runs.

Possible Cause: Using automatic optimization with a non-representative first run. The

parameters optimized for the first run may not be suitable for all subsequent runs.

Solution:

Select a few high-quality, representative runs from your experiment.

Run these with the "Unrelated runs" option enabled in DIA-NN.

Examine the log file for the optimized mass accuracy and recommended MS1 mass

accuracy values.

Re-run the entire experiment with these fixed mass accuracy and scan window

parameters. This ensures that the same settings are applied to all runs, improving

reproducibility.[2]

Problem 2: DIA-NN fails to identify a significant number of peptides that are expected to be in

the sample.

Possible Cause 1: The mass accuracy is set too narrowly and the instrument calibration has

drifted.
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Solution 1:

As a diagnostic step, perform a search with a wider mass accuracy setting (e.g., 100 ppm)

to see if this recovers the missing identifications.[2]

If this helps, it indicates a calibration issue with your mass spectrometer. Recalibrate your

instrument.

After recalibration, determine the optimal mass accuracy for your instrument by running

representative files with the "Unrelated runs" option and use those fixed values for your

analysis.

Possible Cause 2: The retention time window is too narrow, and the predicted retention times

in the spectral library do not align well with the experimental data.

Solution 2:

DIA-NN's automatic RT window determination is generally robust.[1] However, if you are

using an external spectral library that may not be well-calibrated to your chromatography

system, consider rebuilding the library with retention time standards or using a library-free

approach.

You can also manually increase the RT window, but be aware that this will increase

processing time.

Experimental Protocols
Protocol 1: Determining Optimal Fixed Mass Accuracy and Scan Window

Select Representative Files: Choose 2-3 high-quality raw data files that are representative of

your entire sample set. Good candidates are files with a high number of identified precursors

from an initial exploratory run.

Configure DIA-NN:

Load the selected raw files into DIA-NN.
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Provide a suitable spectral library (either empirical or predicted). Using an empirical library

is often faster for this purpose.[2]

In the settings, check the "Unrelated runs" option. This tells DIA-NN to optimize

parameters for each run independently.

Run DIA-NN: Start the analysis.

Inspect the Log File: After the run is complete, open the DIA-NN log file. Search for the lines

containing "Optimised mass accuracy" and "Recommended MS1 mass accuracy" for each of

the analyzed runs. Also, note the suggested "Scan window".

Determine Fixed Parameters: Average the recommended mass accuracy values from the

representative runs. Use this average as your fixed "Mass accuracy" and "MS1 accuracy" for

the final analysis of the entire dataset. Use the suggested scan window value.

Final Analysis: Re-run the entire dataset with these newly determined fixed parameters,

ensuring the "Unrelated runs" option is now unchecked.
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Caption: DIA-NN automated analysis workflow.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://github.com/vdemichev/DiaNN
https://www.benchchem.com/product/b1670385?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Peptide IDs or
Inconsistent Quantification

Are you using automatic
parameter optimization?

Determine and set fixed parameters
(See Protocol 1)

Yes

Is mass accuracy
set appropriately?

No

Yes No

Problem Resolved

Test with wider mass accuracy
(e.g., 100 ppm)

No

Is RT window appropriate for
your spectral library and LC setup?

Yes

Yes No

Recalibrate Mass Spectrometer

Consider rebuilding library or
using a library-free approach

No

Yes

Yes No

Click to download full resolution via product page

Caption: Troubleshooting logic for common DIA-NN issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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